Cabotegravir-d3 (sodium) is a deuterated derivative of cabotegravir, an integrase strand transfer inhibitor primarily used in the treatment and prevention of human immunodeficiency virus type 1 infection. The introduction of deuterium atoms enhances the stability and analytical precision of pharmacokinetic studies, making this compound valuable for research purposes. Cabotegravir-d3 (sodium) is particularly useful in clinical research due to its ability to provide more accurate data regarding drug metabolism and pharmacodynamics.
Cabotegravir-d3 (sodium) is classified as a small molecule drug and is recognized for its role as an antiretroviral medication. It is part of the integrase inhibitors class, which block the action of integrase, an enzyme crucial for the replication of HIV. The sodium salt form allows for better solubility and stability in biological systems, facilitating its use in various experimental settings .
The synthesis of cabotegravir-d3 (sodium) involves several key steps:
Cabotegravir-d3 (sodium) has a molecular formula of and a molecular weight of 430.4 g/mol. Its structural details include:
Cabotegravir-d3 (sodium) undergoes various chemical reactions typical for integrase inhibitors:
The mechanism by which cabotegravir-d3 (sodium) exerts its effects involves:
Cabotegravir-d3 (sodium) exhibits several notable physical and chemical properties:
Cabotegravir-d3 (sodium) has several scientific applications:
CAS No.:
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2